REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([N+:9]([O-:11])=[O:10])[C:3]=1[NH2:4].Br[C:13](C)(C)[C:14]([O:16][CH2:17][CH3:18])=[O:15].C(N(C(C)C)CC)(C)C>>[CH2:17]([O:16][C:14](=[O:15])[CH2:13][NH:4][C:3]1[C:2]([CH3:1])=[CH:8][CH:7]=[CH:6][C:5]=1[N+:9]([O-:11])=[O:10])[CH3:18]
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Name
|
|
Quantity
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2 g
|
Type
|
reactant
|
Smiles
|
CC1=C(N)C(=CC=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
3.5 mL
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OCC)(C)C
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Name
|
|
Quantity
|
3.5 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)N(CC)C(C)C
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
|
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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is heated
|
Type
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TEMPERATURE
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Details
|
at reflux (140°) for 8 hr
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Duration
|
8 h
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Type
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TEMPERATURE
|
Details
|
to cool to 20°-25°
|
Type
|
EXTRACTION
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Details
|
After dilution with aqueous sodium bicarbonate, extraction several times with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying with magnesium sulfate and concentration the residue
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Type
|
CUSTOM
|
Details
|
is resubmitted to the above reaction conditions for an additional 16 hr
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
After workup, purification by flash chromatography
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Type
|
WASH
|
Details
|
eluting with a gradient of hexane/ethyl acetate (10/1→5/1)
|
Type
|
CONCENTRATION
|
Details
|
concentrating the appropriate fractions
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CNC1=C(C=CC=C1C)[N+](=O)[O-])=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |